molecular formula C20H24N2O3 B2929730 2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid CAS No. 1029938-31-5

2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid

Cat. No.: B2929730
CAS No.: 1029938-31-5
M. Wt: 340.423
InChI Key: MGCAZQPETZTBLY-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound that features both benzylamino and mesitylamino groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with mesitylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation and oxidation, to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the reaction time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or alkylated products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-4-(phenylamino)-4-oxobutanoic acid
  • 2-(Benzylamino)-4-(tert-butylamino)-4-oxobutanoic acid
  • 2-(Benzylamino)-4-(cyclohexylamino)-4-oxobutanoic acid

Uniqueness

2-(Benzylamino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(benzylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13-9-14(2)19(15(3)10-13)22-18(23)11-17(20(24)25)21-12-16-7-5-4-6-8-16/h4-10,17,21H,11-12H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCAZQPETZTBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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